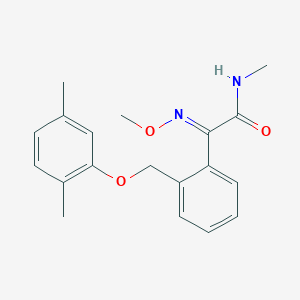
N-ホルミル-L-ロイシン・オルリスタット
説明
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with a double bond and a formylated leucine moiety
科学的研究の応用
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester typically involves the following steps:
Formation of the Hydrocarbon Chain: The long hydrocarbon chain with a double bond can be synthesized using methods such as the Wittig reaction or olefin metathesis.
Attachment of the Leucine Moiety: The leucine moiety is introduced through peptide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formylation: The final step involves the formylation of the leucine moiety, which can be achieved using formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the formyl group, where nucleophiles can replace the formyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reducing the formyl group.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
作用機序
The mechanism of action of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site, facilitating interactions with nucleophilic residues in proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
類似化合物との比較
(7E,10S)-Henicos-7-en-10-yl N-acetyl-L-leucinate: Similar structure but with an acetyl group instead of a formyl group.
(7E,10S)-Henicos-7-en-10-yl N-formyl-L-valinate: Similar structure but with valine instead of leucine.
Uniqueness: N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is unique due to the presence of the formylated leucine moiety, which imparts specific reactivity and biological activity. The long hydrocarbon chain with a double bond also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOUCDABWAGAC-MKGGYCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562126 | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-63-0 | |
| Record name | Orlistat henicosenyl leucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLISTAT HENICOSENYL LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LAX57YST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















